REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=[O:8])([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=1)[C:7]([OH:9])=[O:8]
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Name
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Quantity
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11.75 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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1 g
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is then filtered
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Type
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CUSTOM
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Details
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the solvent is evaporated off under reduced pressure
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Type
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CUSTOM
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Details
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to yield the crude product which
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Type
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CUSTOM
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Details
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is purified by recrystallisation from diethylether-hexane
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Name
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|
Type
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product
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Smiles
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NC=1C=C(C(=O)O)C=C(C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |